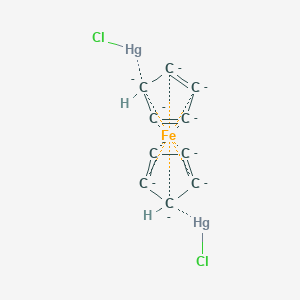
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;cyclopenta-1,3-diene;iron typically involves the reaction of ferrocene with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of chloromercury;cyclopenta-1,3-diene;iron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states of iron.
Substitution: The chloromercury group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different functional groups.
Scientific Research Applications
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which chloromercury;cyclopenta-1,3-diene;iron exerts its effects involves the interaction of the iron center with various molecular targets The iron atom can participate in redox reactions, facilitating electron transfer processes The chloromercury group can also interact with nucleophiles, leading to substitution reactions
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A similar compound without the chloromercury group, widely used in organometallic chemistry.
Dichloromercury ferrocene: Another derivative with two chloromercury groups attached.
Cyclopentadienyliron dicarbonyl dimer: A related compound with different substituents on the cyclopenta-1,3-diene ring.
Uniqueness
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron is unique due to the presence of the chloromercury group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
12145-90-3 |
|---|---|
Molecular Formula |
C10H2Cl2FeHg2-10 |
Molecular Weight |
650.1 g/mol |
IUPAC Name |
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C5H5.C5H.2ClH.Fe.2Hg/c2*1-2-4-5-3-1;;;;;/h1-5H;1H;2*1H;;;/q-1;-5;;;;2*+1/p-2 |
InChI Key |
RFGKJRRCOWYEHL-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Hg].Cl[Hg].[Fe] |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Hg].Cl[Hg].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















